molecular formula C6H11N3O2 B115420 1-(2-Aminoethyl)piperazine-2,5-dione CAS No. 143411-80-7

1-(2-Aminoethyl)piperazine-2,5-dione

Cat. No. B115420
CAS RN: 143411-80-7
M. Wt: 157.17 g/mol
InChI Key: BGTONVRPAQBCET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Aminoethyl)piperazine-2,5-dione, also known as AEDP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. AEDP belongs to the class of piperazine derivatives and is commonly used as a starting material for the synthesis of various biologically active compounds.

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)piperazine-2,5-dione is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by modulating various signaling pathways, including the MAPK/ERK, PI3K/Akt, and NF-κB pathways. This compound has also been shown to interact with various enzymes, such as HDACs and PARP-1, which are involved in the regulation of gene expression and DNA repair.
Biochemical and Physiological Effects:
This compound has been reported to have several biochemical and physiological effects. It has been found to inhibit the activity of MMPs, which are involved in the degradation of extracellular matrix proteins. This compound has also been shown to inhibit the activity of COX-2, which is responsible for the production of prostaglandins that are involved in inflammation. Moreover, this compound has been found to increase the levels of antioxidant enzymes such as SOD and CAT, which protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

1-(2-Aminoethyl)piperazine-2,5-dione has several advantages for laboratory experiments. It is readily available and can be easily synthesized using the standard methods. This compound is also stable under normal laboratory conditions and can be stored for an extended period. However, this compound has some limitations, including its low solubility in water, which can limit its use in aqueous systems. Moreover, this compound can be toxic at high concentrations, which can affect the viability of cells.

Future Directions

Several future directions can be explored in the field of 1-(2-Aminoethyl)piperazine-2,5-dione research. One potential area of research is the development of this compound derivatives with improved solubility and bioavailability. Another area of research is the identification of the specific targets of this compound and its derivatives, which can help in the development of more targeted therapies. Moreover, the use of this compound in combination with other drugs or therapies can also be explored to enhance its therapeutic efficacy.

Synthesis Methods

The synthesis of 1-(2-Aminoethyl)piperazine-2,5-dione involves the reaction of piperazine with ethylene oxide, followed by the oxidation of the resulting 1-(2-hydroxyethyl)piperazine to form this compound. This method has been widely used in the laboratory for the preparation of this compound and its derivatives.

Scientific Research Applications

1-(2-Aminoethyl)piperazine-2,5-dione has been extensively studied for its therapeutic potential in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been reported to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in different cancer cell lines. This compound has also shown anti-inflammatory effects by suppressing the production of inflammatory cytokines and chemokines. Moreover, this compound has been found to have neuroprotective properties by reducing oxidative stress and inflammation in the brain.

properties

CAS RN

143411-80-7

Molecular Formula

C6H11N3O2

Molecular Weight

157.17 g/mol

IUPAC Name

1-(2-aminoethyl)piperazine-2,5-dione

InChI

InChI=1S/C6H11N3O2/c7-1-2-9-4-5(10)8-3-6(9)11/h1-4,7H2,(H,8,10)

InChI Key

BGTONVRPAQBCET-UHFFFAOYSA-N

SMILES

C1C(=O)N(CC(=O)N1)CCN

Canonical SMILES

C1C(=O)N(CC(=O)N1)CCN

synonyms

2,5-Piperazinedione, 1-(2-aminoethyl)-

Origin of Product

United States

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